molecular formula C21H25NO4 B11142166 N-(3,4-dimethoxybenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-(3,4-dimethoxybenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11142166
M. Wt: 355.4 g/mol
InChI Key: XVJBSPXFVXLZID-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a tetrahydropyran ring, a phenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the tetrahydropyran ring.

    Attachment of the 3,4-Dimethoxybenzyl Group: This can be done via a nucleophilic substitution reaction, where the 3,4-dimethoxybenzyl chloride reacts with the intermediate compound.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxybenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenyl)-3-methylbenzenemethanamine: Similar in structure but with different functional groups, leading to different reactivity and applications.

    N-(3,4-Dimethoxybenzyl)octanamide: Shares the 3,4-dimethoxybenzyl group but differs in the aliphatic chain length and structure.

Uniqueness

N-(3,4-Dimethoxybenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of a tetrahydropyran ring, a phenyl group, and a carboxamide group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C21H25NO4/c1-24-18-9-8-16(14-19(18)25-2)15-22-20(23)21(10-12-26-13-11-21)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H,22,23)

InChI Key

XVJBSPXFVXLZID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3)OC

Origin of Product

United States

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